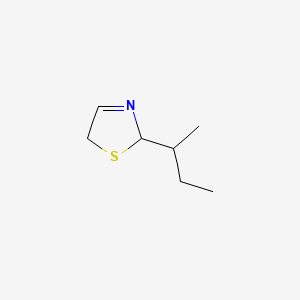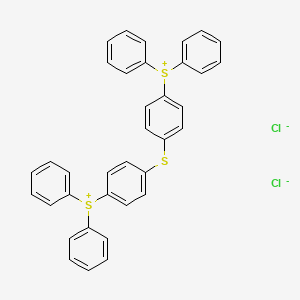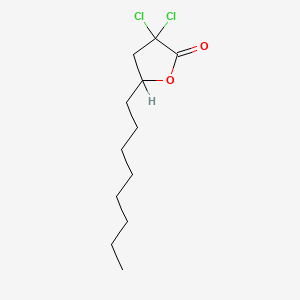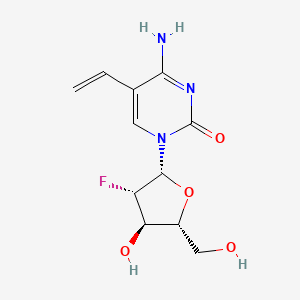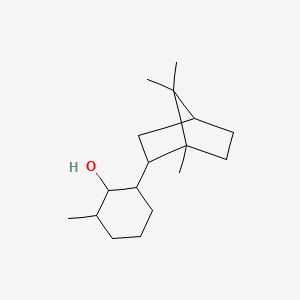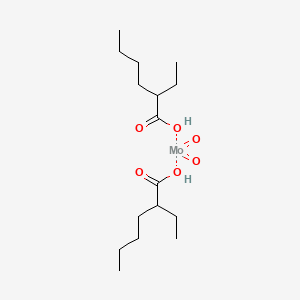
Bis(2-ethylhexanoato-O)dioxomolybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(2-Ethylhexanoato-o)dioxomolybdenum: is a chemical compound with the molecular formula C16H32MoO6 and a molecular weight of 416.382 g/mol . It is a coordination complex where molybdenum is bonded to two 2-ethylhexanoate ligands and two oxo groups. This compound is known for its applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(2-ethylhexanoato-o)dioxomolybdenum typically involves the reaction of molybdenum trioxide (MoO3) with 2-ethylhexanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of bis-(2-ethylhexanoato-o)dioxomolybdenum follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis-(2-ethylhexanoato-o)dioxomolybdenum undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the molybdenum center is reduced.
Substitution: Ligand substitution reactions are common, where the 2-ethylhexanoate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and organic peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or amines as substituting ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield molybdenum(VI) oxo complexes, while reduction reactions can produce molybdenum(IV) species .
Scientific Research Applications
Bis-(2-ethylhexanoato-o)dioxomolybdenum has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including oxidation and polymerization reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Mechanism of Action
The mechanism of action of bis-(2-ethylhexanoato-o)dioxomolybdenum involves its ability to coordinate with various substrates through its molybdenum center. The oxo groups play a crucial role in facilitating redox reactions, while the 2-ethylhexanoate ligands provide stability to the complex. The compound can interact with molecular targets, such as enzymes and cellular components, leading to its observed biological and catalytic effects .
Comparison with Similar Compounds
Similar Compounds
Bis-(2-pyridinecarboxamide)dioxomolybdenum: This compound is similar in structure but uses pyridinecarboxamide ligands instead of 2-ethylhexanoate.
Bis-(acetylacetonato)dioxomolybdenum: Another similar compound where acetylacetonate ligands are used.
Uniqueness
Bis-(2-ethylhexanoato-o)dioxomolybdenum is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. The 2-ethylhexanoate ligands provide a balance of hydrophobicity and steric bulk, making the compound suitable for various applications in both aqueous and organic media .
Properties
CAS No. |
94232-43-6 |
|---|---|
Molecular Formula |
C16H32MoO6 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
dioxomolybdenum;2-ethylhexanoic acid |
InChI |
InChI=1S/2C8H16O2.Mo.2O/c2*1-3-5-6-7(4-2)8(9)10;;;/h2*7H,3-6H2,1-2H3,(H,9,10);;; |
InChI Key |
GJZOHWQPJJUUGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.O=[Mo]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


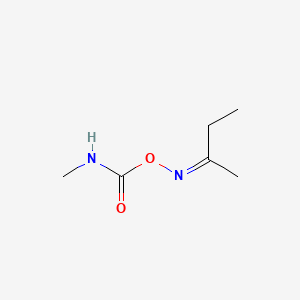
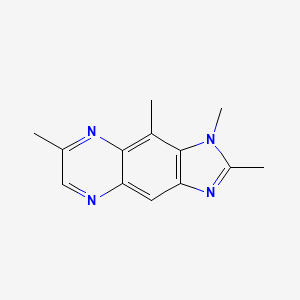


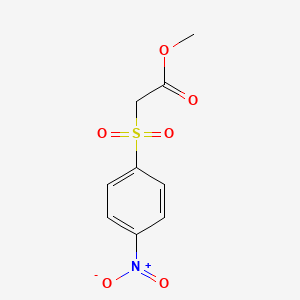
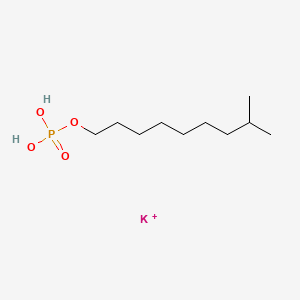
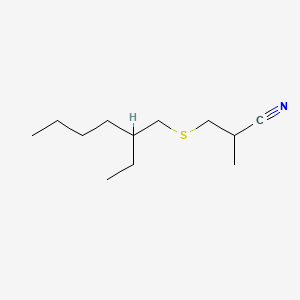
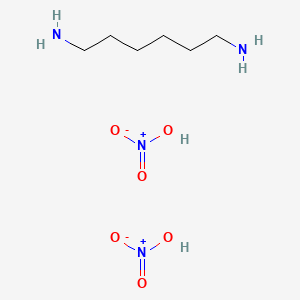
![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)
